4-(N',N''-Dimethylcarbamimidamido)benzoic acid
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Overview
Description
4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylcarbamimidamido group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylcarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of 4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with a catalyst) are used.
Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution and nucleophiles (e.g., NH3) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. For example, it may bind to active sites of enzymes, blocking their activity and affecting downstream processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylcarbamoyloxy)benzoic acid
- 4-(Dimethylamino)benzoic acid
- 4-Nitrobenzoic acid derivatives
Uniqueness
4-(N’,N’'-Dimethylcarbamimidamido)benzoic acid is unique due to its specific functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-[(N,N'-dimethylcarbamimidoyl)amino]benzoic acid |
InChI |
InChI=1S/C10H13N3O2/c1-11-10(12-2)13-8-5-3-7(4-6-8)9(14)15/h3-6H,1-2H3,(H,14,15)(H2,11,12,13) |
InChI Key |
PSVDJHGVJNATDH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=NC)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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